

Anagyrine: Molecular Profile and Spectroscopic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anagyrine*

Cat. No.: *B1206953*

[Get Quote](#)

Anagyrine is a tetracyclic quinolizidine alkaloid found predominantly in plants of the *Lupinus* genus (lupins).^[1] It is of significant interest due to its teratogenic effects in livestock, where ingestion during gestation can lead to congenital disabilities known as "crooked calf disease".^[1] Its biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs).^{[1][2]} This document provides a detailed overview of its molecular formula, spectroscopic characteristics, and the experimental protocols used for its analysis.

Molecular and Physicochemical Properties

Anagyrine is a complex alkaloid with a rigid, bridged tetracyclic structure.^[3] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₀ N ₂ O	[4] [5] [6] [7]
Molecular Weight	244.33 g/mol	[4] [5] [6]
IUPAC Name	(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0 ^{2,7} .0 ^{10,15}]heptadeca-2,4-dien-6-one	[4]
CAS Number	486-89-5	[4] [5] [6]
Appearance	Pale yellow glass	[5]
Solubility	Soluble in water, alcohol, chloroform; slightly soluble in ether, benzene.	[5]

Spectroscopic Data

The structural elucidation and quantification of **anagyrine** rely on several key spectroscopic techniques. While complete peak lists are proprietary or embedded in older literature, this section outlines the methods and expected data based on **anagyrine**'s structure, which includes an α -pyridone ring, a quinolizidine core, tertiary amines, and various aliphatic protons.

NMR spectroscopy is crucial for determining the stereochemistry and detailed structure of **anagyrine**.^[8] Studies have utilized ¹H NMR, ¹³C NMR, and 2D NMR techniques for its characterization.^[8]

Table 2.1: Expected ¹H NMR Chemical Shift Ranges Solvent: CDCl₃ (unless otherwise specified)

Proton Type	Expected Chemical Shift (δ , ppm)	Notes
Aromatic/Vinylic (α -pyridone ring)	6.0 - 7.5	Protons on the α -pyridone ring are deshielded.
Aliphatic (Quinolizidine core)	1.0 - 4.0	Complex overlapping signals from the saturated ring system. Protons adjacent to nitrogen atoms will be further downfield.

Table 2.2: Expected ^{13}C NMR Chemical Shift Ranges Solvent: CDCl_3

Carbon Type	Expected Chemical Shift (δ , ppm)	Reference
Carbonyl (Amide C=O)	160 - 170	Characteristic for the α -pyridone lactam.
Aromatic/Vinylic (C=C)	100 - 150	Carbons of the α -pyridone ring.
Aliphatic (C-N, C-C)	20 - 70	Carbons within the quinolizidine skeleton.

Note: A reference to a ^{13}C NMR spectrum for anagyrine in [9] CDCl_3 exists in the literature.

Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or HPLC-MS/MS), is the primary technique for the sensitive detection and quantification of **anagyrine** in complex matrices like plant tissues.[10][11]

Table 2.3: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Parameters

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI), Positive	[11]
Parent Ion (m/z)	245.2	[11] (Corresponds to $[M+H]^+$ for $C_{15}H_{20}N_2O$)
Detection Mode	Multiple Reaction Monitoring (MRM)	[11]
Capillary Voltage	5500 V	[11]
Source Temperature	500 °C	[11]

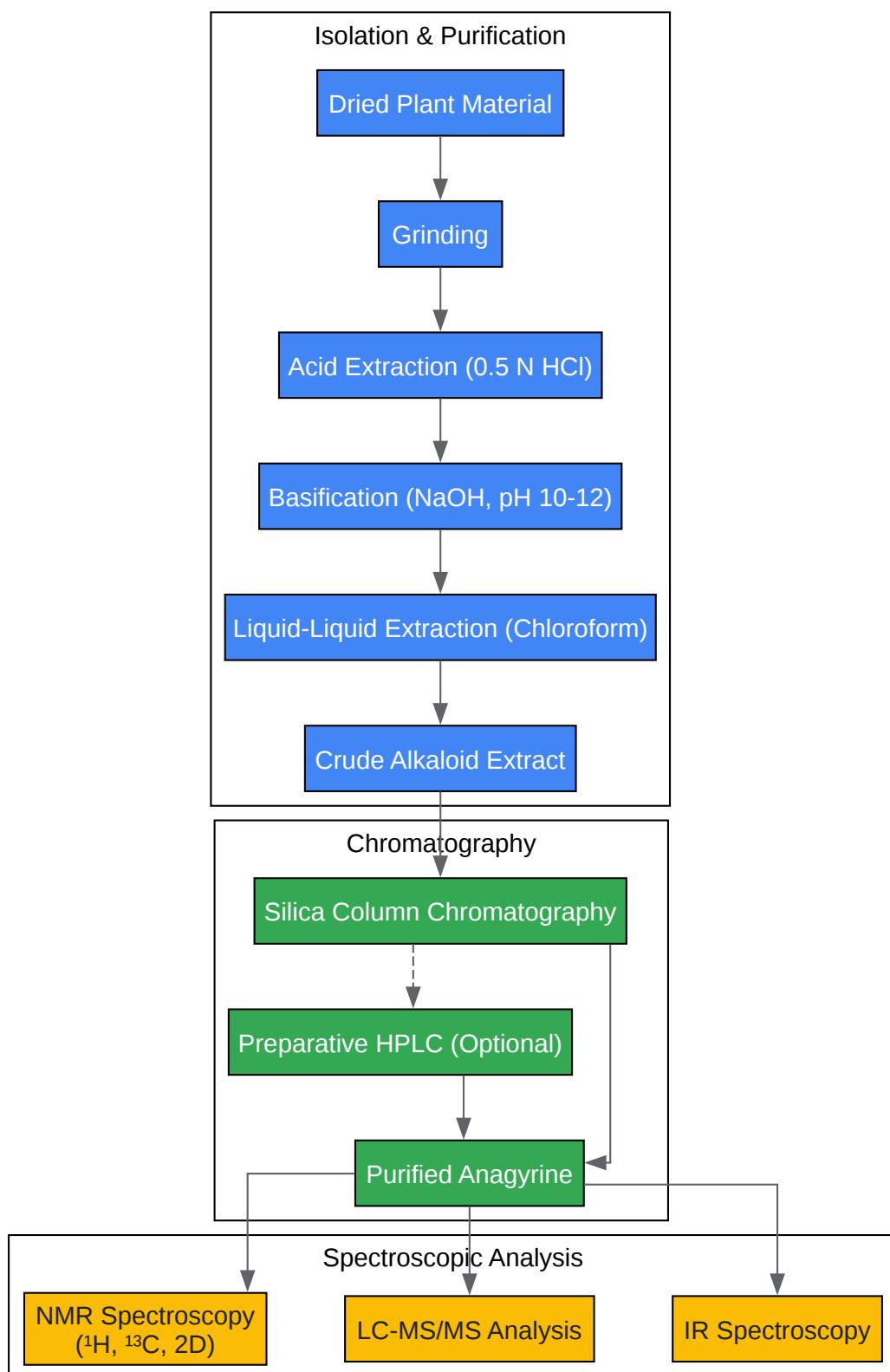
IR spectroscopy can be used to identify the key functional groups present in the **anagyrine** molecule.

Table 2.4: Expected Characteristic IR Absorptions

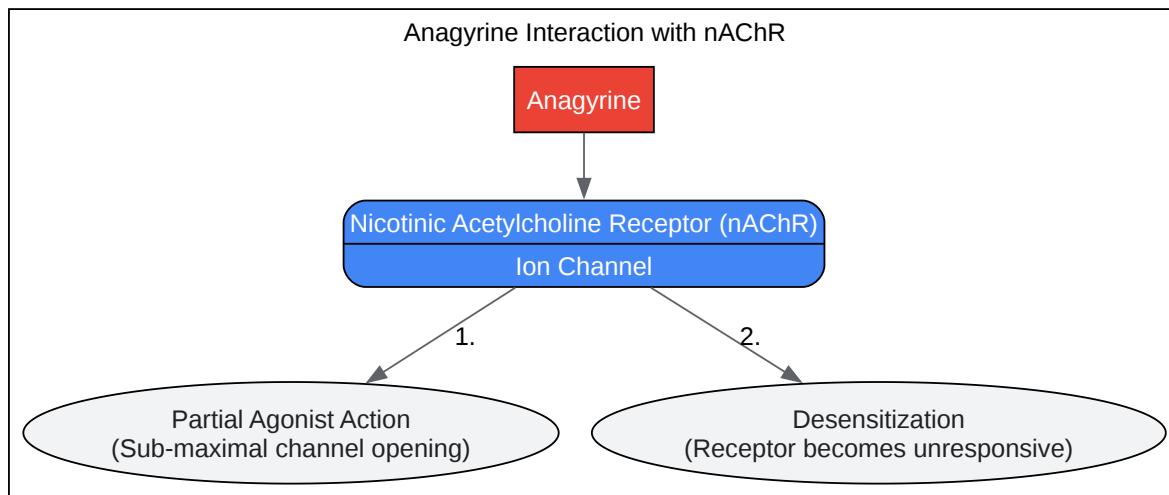
Functional Group	Characteristic Absorption (cm^{-1})	Notes
C-H Stretch (Aliphatic)	2850 - 2950	Ubiquitous C-H bonds in the quinolizidine core.[12]
C-H Stretch (Aromatic/Vinylic)	3010 - 3100	C-H bonds on the α -pyridone ring.[13]
C=O Stretch (Amide)	1630 - 1690	Strong absorption from the lactam carbonyl group in the α -pyridone ring.[12]
C=C Stretch (Aromatic)	1500 - 1700	Carbon-carbon double bonds within the aromatic ring system.[13]
C-N Stretch	1000 - 1350	Stretching vibrations of the carbon-nitrogen bonds in the tertiary amine and amide groups.

Experimental Protocols

Detailed and validated protocols are essential for the reliable isolation, identification, and quantification of **anagyrine**.


This protocol describes a general method for extracting and purifying **anagyrine** from dried *Lupinus* plant material.[\[1\]](#)[\[14\]](#)

- Grinding and Extraction:
 - Finely grind dried and powdered plant material (e.g., 100 g) using a laboratory mill.[\[1\]](#)
 - Suspend the ground material in 500 mL of 0.5 N HCl and stir at room temperature for 4-6 hours.[\[1\]](#) This protonates the alkaloids, rendering them soluble in the aqueous acidic solution.
 - Separate the acidic extract from the plant debris via vacuum filtration. Repeat the extraction on the residue to ensure completeness.[\[1\]](#)
- Acid-Base Liquid-Liquid Extraction:
 - Pool the acidic extracts and adjust the pH to 10-12 with 5 N NaOH to deprotonate the alkaloids into their free-base form.[\[1\]](#)
 - Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like chloroform (4 x 100 mL).[\[14\]](#) The free-base alkaloids will partition into the organic layer.
- Concentration and Chromatographic Purification:
 - Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.[\[1\]](#)
 - Prepare a silica gel column and load the dissolved crude extract.
 - Elute the column with a chloroform-methanol gradient, starting with 100% chloroform and gradually increasing the methanol concentration.[\[1\]](#)[\[14\]](#)


- Monitor the collected fractions by Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure **anagyrine**.
- Combine the pure fractions and evaporate the solvent to obtain purified **anagyrine**.[\[14\]](#)
- Dissolve 5-10 mg of purified **anagyrine** in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[\[14\]](#)
- Transfer the solution to an NMR tube for analysis.
- For quantitative NMR (qNMR), add a known amount of an internal standard.[\[14\]](#)
- Standard Preparation: Prepare a stock solution of **anagyrine** analytical standard (e.g., 1 mg/mL in methanol) and create a series of calibration standards (e.g., 1-200 ng/mL) by serial dilution.[\[11\]](#)
- Sample Preparation: Dissolve the sample (e.g., purified material or crude extract) in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[\[14\]](#)
- Chromatographic Analysis: Inject the standards and samples into an HPLC system, typically equipped with a C18 column, coupled to a triple quadrupole mass spectrometer for MRM analysis.[\[11\]](#)

Visualization of Workflows and Interactions

The following diagram illustrates the general workflow for the isolation and characterization of **anagyrine**.

[Click to download full resolution via product page](#)Workflow for **Anagyrine** Isolation and Analysis.

Anagyrine's primary biological effect involves its direct interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as both a partial agonist and a desensitizer.[2][15]

[Click to download full resolution via product page](#)

Anagyrine's dual action on nAChRs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Anagyrin [smolecule.com]

- 4. Anagyrine | C15H20N2O | CID 5351589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anagyrine [drugfuture.com]
- 6. lancetechltd.com [lancetechltd.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. scilit.com [scilit.com]
- 9. spectrabase.com [spectrabase.com]
- 10. The total alkaloid and anagyrine contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Anagyrine: Molecular Profile and Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206953#anagyrine-molecular-formula-and-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com